molecular formula C15H11NO5 B1292232 2-Acetoxy-3'-nitrobenzophenone CAS No. 890098-32-5

2-Acetoxy-3'-nitrobenzophenone

Cat. No.: B1292232
CAS No.: 890098-32-5
M. Wt: 285.25 g/mol
InChI Key: PBFJQQPWFUZHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.

Scientific Research Applications

2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-4’-nitrobenzophenone
  • 2-Acetoxy-2’-nitrobenzophenone
  • 2-Hydroxy-3’-nitrobenzophenone

Uniqueness

2-Acetoxy-3’-nitrobenzophenone is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The position of the nitro and acetoxy groups influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

[2-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJQQPWFUZHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641574
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-32-5
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.